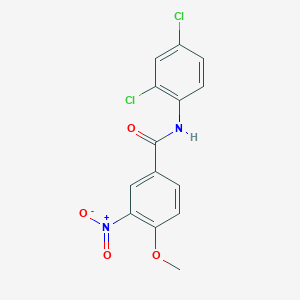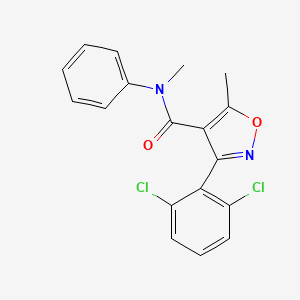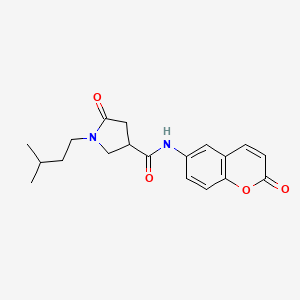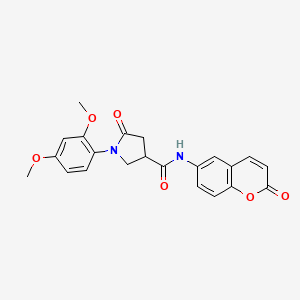
N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a diphenylpropyl group and a hydroxy-methyl-oxopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide typically involves multiple steps:
Formation of the Diphenylpropyl Intermediate: This step involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a base such as sodium hydride to form 3,3-diphenylpropionitrile.
Reduction of Nitrile to Amine: The nitrile group is reduced to an amine using hydrogenation over a palladium catalyst.
Coupling with Pyridinone Derivative: The amine is then coupled with a pyridinone derivative, which is synthesized separately by reacting 4-hydroxy-6-methyl-2-pyridone with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxopyridinyl moiety can be reduced to a hydroxypyridine using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxypyridine derivative.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the development of new drugs for treating diseases such as cancer or neurological disorders.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The diphenylpropyl group may facilitate binding to hydrophobic pockets, while the hydroxy-methyl-oxopyridinyl moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-3-(4-hydroxy-2-oxopyridin-1(2H)-yl)propanamide: Lacks the methyl group on the pyridinone ring.
N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide: Has an additional carbon in the propanamide chain.
Uniqueness
N-(3,3-diphenylpropyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is unique due to the presence of both the diphenylpropyl and hydroxy-methyl-oxopyridinyl groups. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C24H26N2O3/c1-18-16-21(27)17-24(29)26(18)15-13-23(28)25-14-12-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,22,27H,12-15H2,1H3,(H,25,28) |
InChI Key |
SUKAEFRSTOLJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-oxo-2-(propan-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020730.png)
methanone](/img/structure/B11020737.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11020744.png)

![N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11020764.png)
![7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B11020770.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-isoleucine](/img/structure/B11020783.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11020785.png)

![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11020795.png)
![{1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11020796.png)
![2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one](/img/structure/B11020797.png)

